Phosphonous diiodide

Description

Historical Trajectories in Phosphorus Halide Research and Discovery

The broader field of phosphorus chemistry has a rich history, beginning with the discovery of elemental phosphorus by Brand in 1669. fishersci.ie Early investigations laid the groundwork for understanding phosphorus compounds, including the identification of phosphorus pentachloride (PCl5) by Dulong in 1816 and the synthesis of phosphorus oxychloride (POCl3) by Wurtz in 1847. fishersci.ie Significant advancements in organophosphorus chemistry were made in the late 19th century, with researchers like Michaelis (1898) and Arbuzov contributing to the understanding of reactions forming phosphorus-carbon bonds through the study of trialkyl phosphites and alkyl halides. fishersci.ie

Within the specific context of phosphorus iodides, phosphorus triiodide (PI3) was first prepared by Gay-Lussac in 1813 and subsequently purified by Germann and Trautner in 1927. The synthesis of phosphonous diiodide (P2I4) can be achieved through various routes, including the disproportionation of phosphorus triiodide in dry ether, the reaction of phosphorus trichloride (B1173362) (PCl3) with potassium iodide (KI) under anhydrous conditions, or by combining phosphonium (B103445) iodide (PH4I) with iodine in carbon disulfide solution. wikipedia.org The investigation into P2I4 as a starting material for synthesizing other diphosphorus (B173284) compounds has been a key area of study.

Foundational Principles of this compound within Contemporary Phosphorus Chemistry

This compound (P2I4) holds a unique position in modern phosphorus chemistry due to its distinct properties and reactivity. As an orange crystalline solid, it is a rare example of a compound where phosphorus exists in the +2 oxidation state. wikipedia.orgeasychem.orgnih.gov It is classified as a subhalide of phosphorus and is recognized for being the most stable among the diphosphorus tetrahalides. wikipedia.orgnih.gov

P2I4 exhibits a high affinity for oxygen, making it an effective deoxygenating and dehydrating agent in various chemical reactions. easychem.org Its applications in organic synthesis are diverse, serving as a reducing agent in numerous transformations. wikipedia.orgeasychem.org For instance, it is employed in the deprotection of acetals and ketals to yield aldehydes and ketones, and in the conversion of epoxides into alkenes. wikipedia.org It also facilitates the transformation of aldoximes into nitriles and the cyclization of 2-aminoalcohols to aziridines. wikipedia.org Notably, P2I4 can convert α,β-unsaturated carboxylic acids to α,β-unsaturated bromides and is utilized in the Kuhn–Winterstein reaction for converting glycols to trans alkenes. wikipedia.org Furthermore, P2I4 has been reported as a catalyst in certain synthetic approaches, such as the cyclocondensation for synthesizing 2-aryl-1,3-benzazoles.

Inorganic reactions involving P2I4 include its reaction with bromine to form mixtures of PI3-nBrn. wikipedia.org It can also be oxidized by sulfur to yield P2S2I4, a reaction that notably preserves the phosphorus-phosphorus bond. wikipedia.org The compound also reacts with elemental phosphorus and water to produce phosphonium iodide. wikipedia.org

Conceptual Frameworks for Understanding Bonding and Structure in P2I4

The molecular structure of this compound (P2I4) is characterized by a single bond between two phosphorus atoms, with each phosphorus atom also bonded to two iodine atoms. The molecule adopts a centrosymmetric structure. wikipedia.org Based on valence electron count, each phosphorus atom in P2I4 forms three single bonds (one P-P and two P-I bonds) and possesses one lone pair of electrons. This arrangement of four electron domains around each phosphorus atom results in a trigonal pyramidal geometry for each phosphorus center. The phosphorus atoms are considered to be sp3 hybridized.

Table 1: Key Structural Parameters of this compound (P2I4)

| Parameter | Value | Source |

| P-P Bond Length | 2.230 Å | wikipedia.org |

| 2.21 Å | ||

| P-I Bond Length | 0.241 nm (2.41 Å) | |

| I-P-I Bond Angle | Approximately 97.5° | |

| Molecular Symmetry | C2h (trans-I2PPI2) | |

| Hybridization (P) | sp3 |

Table 2: Physical Properties of this compound (P2I4)

| Property | Value | Source |

| Molar Mass | 569.57 g/mol | wikipedia.orgeasychem.org |

| Appearance | Orange crystalline solid | wikipedia.orgeasychem.orgnih.gov |

| Melting Point | 125.5 °C (257.9 °F; 398.6 K) | wikipedia.org |

| 124-127 °C | easychem.org | |

| Boiling Point | Decomposes | wikipedia.org |

| Solubility in Water | Decomposes | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

15177-78-3 |

|---|---|

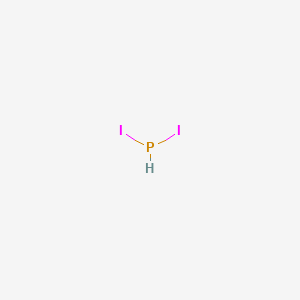

Molecular Formula |

HI2P |

Molecular Weight |

285.7907 g/mol |

IUPAC Name |

diiodophosphane |

InChI |

InChI=1S/HI2P/c1-3-2/h3H |

InChI Key |

DNPKHFVVPXWNEJ-UHFFFAOYSA-N |

Canonical SMILES |

P(I)I |

Origin of Product |

United States |

Synthetic Pathways for Phosphonous Diiodide

Established Synthetic Methodologies for P₂I₄ Formation

Several methods have been developed for the preparation of phosphonous diiodide, leveraging the reactivity of phosphorus and its halogen compounds.

Disproportionation of Phosphorus Triiodide (PI₃): One of the most widely documented and straightforward methods for generating P₂I₄ involves the disproportionation of phosphorus triiodide (PI₃) in an anhydrous solvent, typically dry diethyl ether. nih.govwikipedia.orgwikipedia.org This reaction proceeds according to the equilibrium: 2 PI₃ → P₂I₄ + I₂ nih.govwikipedia.orgwikipedia.org This method is favored due to its relative ease of execution. nih.gov

Reaction of Phosphorus Trichloride (B1173362) (PCl₃) with Potassium Iodide (KI): this compound can also be synthesized through a halide exchange reaction between phosphorus trichloride (PCl₃) and potassium iodide (KI). This process requires anhydrous conditions to prevent hydrolysis of the phosphorus halides. The reaction is often conducted in non-aqueous solvents like diethyl ether. nih.govwikipedia.org Strict control of moisture is essential, and purification by sublimation at 80 °C can remove volatile byproducts such as PI₃, maximizing the purity of the P₂I₄. wikipedia.org

Reaction of White Phosphorus (P₄) with Iodine (I₂): Another synthetic route involves the direct reaction of white phosphorus (P₄) with elemental iodine (I₂). This reaction is typically carried out in a suitable solvent, such as carbon disulfide (CS₂). fishersci.fi However, controlling the reaction conditions to selectively favor the formation of P₂I₄ over other phosphorus iodides, like phosphorus triiodide (PI₃), can be challenging. fishersci.fi

Combination of Phosphonium (B103445) Iodide (PH₄I) with Iodine (I₂): A method noted for yielding P₂I₄ with minimal impurities involves the combination of phosphonium iodide (PH₄I) with elemental iodine in a solution of carbon disulfide. nih.gov

These established methods highlight the role of various phosphorus precursors and iodine sources in the formation of this compound. A summary of these methods is provided in Table 1.

Table 1: Established Synthetic Methodologies for this compound (P₂I₄)

| Method | Reactants | Key Conditions | Notes |

| Disproportionation | Phosphorus Triiodide (PI₃) | Dry diethyl ether | Widely documented, easy generation. nih.govwikipedia.orgwikipedia.org |

| Halide Exchange | Phosphorus Trichloride (PCl₃), Potassium Iodide (KI) | Anhydrous conditions, non-aqueous solvents (e.g., diethyl ether) | Requires strict moisture control; sublimation for purity. nih.govwikipedia.org |

| Direct Combination | White Phosphorus (P₄), Iodine (I₂) | Suitable solvent (e.g., Carbon Disulfide) | Challenging to control selectivity. fishersci.fi |

| Phosphonium Iodide Reaction | Phosphonium Iodide (PH₄I), Iodine (I₂) | Carbon Disulfide solution | Yields product with minimal impurities. nih.gov |

Interconversion and Transformations from Precursor Phosphorus Halides

This compound is intricately linked to other phosphorus halides through various interconversion pathways, demonstrating the dynamic nature of phosphorus-halogen chemistry.

From Phosphorus Triiodide (PI₃): The disproportionation of PI₃ directly yields P₂I₄, as discussed above. nih.govwikipedia.orgwikipedia.org Furthermore, P₂I₄ can also be formed by the reduction of PI₃. For instance, heating a solution of PI₃ in 1-iodobutane (B1219991) with red phosphorus can lead to the formation of P₂I₄. fishersci.ie Conversely, P₂I₄ itself is known to disproportionate into PI₃ and elemental iodine, particularly upon heating. fishersci.fiwikipedia.orgfishersci.nl This instability is attributed to the relatively weak P-P bond in P₂I₄. fishersci.fi

From Phosphorus Trichloride (PCl₃): The conversion of PCl₃ to P₂I₄ occurs via a halide exchange reaction with potassium iodide, demonstrating a route to introduce iodine into the phosphorus halide system. nih.govwikipedia.org

From White Phosphorus (P₄): The reaction of white phosphorus with iodine is a foundational method for synthesizing various phosphorus iodides, including P₂I₄. fishersci.fi This highlights elemental phosphorus as a primary precursor.

These interconversion reactions underscore the synthetic flexibility in accessing P₂I₄ from more common phosphorus halide precursors or elemental phosphorus.

Emerging and Nontraditional Synthetic Routes to this compound

While the field of chemical synthesis continuously explores novel methodologies, documentation of fundamentally "emerging" or "nontraditional" synthetic routes specifically for this compound (P₂I₄) is limited. The established methods remain the primary pathways for its preparation.

However, research efforts may focus on optimizing existing processes to enhance efficiency, yield, or environmental sustainability. For example, a method for the synthesis of phosphorus diiodide from red phosphorus and iodine without the use of fire-hazardous solvents has been reported, noting its potential for large-scale realization. wikipedia.org Such advancements, while not introducing entirely new chemical reactions, represent significant improvements in the practicality and scalability of P₂I₄ synthesis. The development of such optimized processes is crucial for industrial applications and academic research requiring substantial quantities of the compound.

Reactivity and Mechanistic Elucidation of Phosphonous Diiodide Reactions

Fundamental Reactivity Profiles of Phosphorus Iodides

The reactivity of phosphorus iodides, including P₂I₄, is notably different from that of phosphorus compounds with other halides, such as chlorides. While simple reactions of phosphorus chlorides typically proceed in a single direction, phosphorus iodides often react via multiple pathways. For instance, the hydrolysis of phosphorus triiodide (PI₃) can yield a complex mixture of products including phosphorous acid (H₃PO₃), phosphine (B1218219) (PH₃), phosphoric acid (H₃PO₄), and hydrophosphorous acid, among others. iupac.org P-P bonded compounds are readily obtainable from phosphorus iodides, in contrast to phosphorus chlorides, which require special conditions. iupac.org

P₂I₄ is generally stable when stored dry for extended periods. iupac.org However, it reacts with bromine to form mixtures of PI₃₋ₙBrₙ. wikipedia.org When reacted with sulfur, P₂I₄ undergoes oxidation to form P₂S₂I₄, notably retaining its P-P bond. wikipedia.org

Complex Reaction Schemes and Multidirectional Pathways Involving P₂I₄

P₂I₄ participates in various complex reaction schemes, often leading to multiple products. For example, its hydrolysis in ice-water results in a complex mixture of elemental phosphorus acids and phosphines. iupac.org

P₂I₄ is also involved in the transformation of white phosphorus (P₄) into phosphorus triiodide (PI₃) in the presence of iodine. This multi-step process involves the cleavage of P-P and I-I bonds and the formation of P-I bonds, along with the in situ generation of new I₂ molecules. This transformation is described as concerted rather than purely redox, with the initial P₄ activation requiring +14.6 kcal mol⁻¹. amazonaws.comchemrxiv.org The mechanism involves an iodine molecule forming a linear halogen bonding interaction with a phosphorus donor, and its terminal iodine atom engaging in another halogen bonding adduct with a second iodine molecule. Electron transfer through these combined diatomics facilitates the cleavage of a P-P bond. amazonaws.comchemrxiv.org

An interesting reaction involves P₂I₄ with red elemental selenium in carbon disulfide solution, yielding reddish-brown solutions from which phosphorus diiodide diselenide (P₂I₄Se₂) or monoselenide (P₂I₄Se) can be recrystallized. These selenides decompose upon melting, dissolution, or exposure to daylight, forming PI₃, iodine, and other phosphorus- and selenium-containing compounds. iupac.org

A summary of some reactions involving P₂I₄ is presented in the table below:

| Reactant(s) | Product(s) | Reaction Conditions | Notes | Source |

| Br₂ | PI₃₋ₙBrₙ | - | Forms mixtures of brominated phosphorus iodides. | wikipedia.org |

| S | P₂S₂I₄ | - | Oxidized, retains P-P bond. | wikipedia.org |

| P₄ + H₂O | PH₄I + H₃PO₄ | - | Redox reaction, P₂I₄ acts as both oxidizing and reducing agent. | chemequations.com |

| H₂O (ice-water) | Elemental phosphorus acids, phosphines | - | Complex mixture formed. | iupac.org |

| Se (1:2 molar ratio) | P₂I₄Se₂ | Carbon disulfide solution, -20°C (cooling) | Reddish-brown solution, then brown-black crystals. | iupac.org |

| Se (1:1 molar ratio) | P₂I₄Se | Carbon disulfide solution, -20°C (cooling) | Reddish-brown solution, then brown-black crystals. | iupac.org |

Nucleophilic Behavior of Phosphonous Diiodide in Chemical Transformations

This compound can act as a nucleophilic agent. iupac.org Its reactivity in organic synthesis primarily involves its role as a deoxygenating and reducing agent. wikipedia.org

P₂I₄ is effective in:

Converting sulfoxides to sulfides. rsc.org

Converting selenoxides to selenides. rsc.org

Deprotecting acetals and ketals to aldehydes and ketones. wikipedia.org

Converting epoxides into alkenes. wikipedia.org

Converting aldoximes into nitriles. wikipedia.orgrsc.org

Cyclizing 2-aminoalcohols to aziridines. wikipedia.org

Converting α,β-unsaturated carboxylic acids to α,β-unsaturated bromides. wikipedia.org

Transforming glycols to trans alkenes, a reaction known as the Kuhn–Winterstein reaction, significant for synthesizing polyene chromophores. wikipedia.org

In the regioselective cleavage of epoxides to alcohols, P₂I₄ acts as a reducing agent. For instance, in combination with a catalytic amount of tetraethylammonium (B1195904) bromide (TEAB) in dichloromethane (B109758) at room temperature, P₂I₄ facilitates the conversion of epoxides to more substituted alcohols with high yields. tandfonline.com The presence of TEAB is crucial for this reaction to proceed. tandfonline.com

Investigation of Disproportionation Processes

Disproportionation reactions involve a single element in an intermediate oxidation state being simultaneously oxidized and reduced to form two different products with higher and lower oxidation states. libretexts.orgbyjus.com

P₂I₄ itself can be generated by the disproportionation of phosphorus triiodide (PI₃) in dry ether: 2 PI₃ → P₂I₄ + I₂ wikipedia.org

The reaction between P₂I₄, elemental phosphorus (P₄), and water, yielding phosphonium (B103445) iodide (PH₄I) and phosphoric acid (H₃PO₄), is a complex redox reaction that can be viewed as a double disproportionation. chemequations.comacs.orgacs.orgperiodni.comperiodni.com In this reaction, P₂I₄ acts as both an oxidizing and a reducing agent. chemequations.com

The disproportionation of phosphorus diiodide can also occur when melted, dissolved, or exposed to daylight, leading to the formation of phosphorus triiodide, iodine, and P-Se-bonded products when P₂I₄ selenides are involved. iupac.org

Oxidative Reaction Mechanisms of P₂I₄

P₂I₄ exhibits oxidative properties, particularly in its role as a deoxygenating agent. The phosphorus in P₂I₄ is in the +2 oxidation state. wikipedia.org

An example of an oxidative reaction involving P₂I₄ is its reaction with sulfur to form P₂S₂I₄, where the phosphorus is oxidized while retaining its P-P bond. wikipedia.org In the complex reaction with elemental phosphorus and water, P₂I₄ undergoes both oxidation (to H₃PO₄, where P is +5) and reduction (to PH₄I, where P is -3), demonstrating its dual redox nature. chemequations.com

The oxidative capabilities of phosphorus compounds are also seen in the context of hypervalent iodine reagents, which can oxidize trivalent phosphorus compounds into pentavalent ones by transferring heteroatom ligands onto phosphorus. While this specifically refers to trivalent phosphorus, it highlights the general oxidative pathways available for phosphorus species.

The deoxygenation reactions catalyzed by P₂I₄, such as the conversion of sulfoxides to sulfides or epoxides to alkenes, inherently involve the oxidation of P₂I₄ itself as it accepts oxygen atoms.

Advanced Spectroscopic and Analytical Characterization of Phosphonous Diiodide

Methodological Applications of Spectroscopic Techniques for Phosphorus Compounds

Spectroscopic methods are indispensable tools for the characterization of phosphorus-containing compounds, offering diverse information about their composition, structure, and dynamics. These techniques quantify the interaction of electromagnetic radiation with materials, with each method providing unique benefits and applications. amazonaws.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, stands out as a powerful and routine technique for studying phosphorus compounds. trilinkbiotech.comscience-and-fun.de The ³¹P nucleus possesses a 100% natural abundance and a nuclear spin of ½, making it highly receptive to NMR analysis and yielding sharp, easily interpretable signals. trilinkbiotech.comscience-and-fun.dehuji.ac.il A significant advantage of ³¹P NMR is its ability to directly quantify phosphorus in phosphorus-containing compounds without the need for expensive deuterated solvents, which simplifies sample preparation. sjtu.edu.cn It offers exclusive detection and can avoid complex resonance interference often encountered in ¹H NMR. sjtu.edu.cn ³¹P NMR chemical shifts are typically referenced to 85% phosphoric acid (H₃PO₄) at 0 ppm and can span a broad range, providing sensitivity to the electronic, steric, and geometric environments of the phosphorus nuclei. science-and-fun.dehuji.ac.ilmaterialsproject.orgrasayanjournal.co.in

Beyond NMR, other spectroscopic methods are widely applied. Infrared (IR) and Raman spectroscopies provide specific bonding information about mineral or adsorbed phosphorus species and can characterize vibrational states. acs.orgbeilstein-journals.org Mass spectrometry (MS), including techniques like GC-MS and LC-MS, is used for identifying and quantifying phosphorus-containing organic compounds, while ICP-MS can precisely quantify total phosphorus. amazonaws.com X-ray fluorescence (XRF) spectrometry is also recognized for its precision, cost-effectiveness, and adaptability in determining phosphorus levels. amazonaws.com

X-ray diffraction (XRD), including single-crystal X-ray diffraction, is fundamental for determining the crystallographic structure of phosphorus compounds, revealing details about their atomic arrangement, bond lengths, and bond angles. researchgate.netuu.nl X-ray absorption spectroscopy (XAS), such as X-ray absorption near-edge structure (XANES) and Kβ X-ray emission spectroscopy (XES), probes the average chemical environment and electronic structure of selected elements, including phosphorus, in various matrices. researchgate.netacs.orgbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in P₂I₄ Research

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has been instrumental in the characterization of phosphonous diiodide (P₂I₄) and related phosphorus-iodine compounds. The high natural abundance and spin-½ nature of the ³¹P nucleus make it an ideal probe for investigating the phosphorus environment in P₂I₄. trilinkbiotech.comscience-and-fun.dehuji.ac.il

Research has shown that P₂I₄ exhibits characteristic ³¹P NMR chemical shifts. In solution, the ³¹P chemical shift for P₂I₄ is reported to be approximately δ 1106 ppm, while in the solid state, it appears at δ 1127 ppm. These values are relative to 85% phosphoric acid as the external standard. science-and-fun.dematerialsproject.org The specific chemical shift provides insights into the electronic environment of the phosphorus atoms within the P₂I₄ molecule, reflecting the influence of the iodine substituents.

While ³¹P NMR is highly effective for identifying phosphorus-containing compounds, detailed spin-spin coupling information for P₂I₄, such as ¹J(PP) coupling, has not been explicitly noted in some studies focusing on related compounds. However, in general, coupling constants in ³¹P NMR can be significantly larger than those observed in ¹H or ¹³C NMR, with one-bond couplings typically ranging from 600 to 700 Hz. huji.ac.il The absence or presence of such couplings provides critical information about the connectivity of phosphorus atoms and their interactions with other NMR-active nuclei within the molecule. The simplicity of ³¹P NMR spectra, often due to the small number of phosphorus atoms per molecule and the common practice of proton decoupling, facilitates direct structural and chemical characterization. trilinkbiotech.comhuji.ac.il

X-ray Crystallographic Analysis of Phosphorus Diiodide and Analogues

P₂I₄ adopts a centrosymmetric structure, meaning it has a center of inversion symmetry. lookchem.comresearchgate.net In the crystal lattice, P₂I₄ molecules exist as isolated units. lookchem.comtrilinkbiotech.com

Key Crystallographic Data for P₂I₄ (at 120 K) lookchem.comtrilinkbiotech.com

| Parameter | Value | Unit |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| Unit Cell Parameters | ||

| a | 4.4610 | Å |

| b | 7.0440 | Å |

| c | 7.3460 | Å |

| α | 80.750 | ° |

| β | 73.850 | ° |

| γ | 81.780 | ° |

| Bond Lengths | ||

| P-P | 2.230 (3) | Å |

| P-I (average) | 2.472 (2), 2.475 (2) | Å |

The P-P bond length of 2.230 Å in P₂I₄ is notably similar to the P-P distance observed in related phosphorus-iodine cations, such as the P₂I₅⁺ cation, which has a P-P distance of 2.218 Å. This similarity highlights consistent phosphorus-phosphorus bonding characteristics across various phosphorus subhalides. X-ray analysis of other phosphorus compounds and their analogues, such as trityl phosphorus compounds or phosphate (B84403) analogues, further demonstrates the versatility of this technique in elucidating complex structural features and intermolecular interactions. researchgate.net

Theoretical and Computational Studies of Phosphonous Diiodide

Application of Quantum Chemical Methodologies to Phosphorus Systems

Quantum chemical methodologies are extensively applied to study phosphorus-containing systems, providing insights into their atomic and electronic structures, bonding, and spectroscopic properties. These methods include ab initio calculations and various levels of Density Functional Theory (DFT).

For instance, ab initio calculations have been used to investigate the atomic and electronic properties of black phosphorus, revealing the nature of interlayer interactions and band gaps. Similarly, computational methods have been employed to evaluate geometry optimization for phosphorus acid derivatives, comparing different economical methods like MP2/cc-pVDZ and B3LYP/6-31+G(d) as reference points. High-level quantum chemical calculations have also been utilized to determine the heats of formation for a range of phosphorus-containing molecules, including P₂, P₄, PH₃, and various phosphorus oxides and hydrides.

Quantum chemical calculations are also crucial for predicting spectroscopic data, such as ³¹P NMR chemical shifts, aiding in the structural analysis of organophosphorus compounds. Studies have tested various combinations of DFT functionals (e.g., B3LYP, PBE1PBE) and basis sets (e.g., 6-31G(d), 6-311++G(2d,2p)) to achieve good agreement with experimental data. Furthermore, computational quantum chemistry methods are used to generate large databases of approximate infrared spectra for numerous phosphorus-bearing molecules, which are valuable for astronomical and astrochemistry applications.

Density Functional Theory (DFT) Investigations of P₂I₄ Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of phosphonous diiodide (P₂I₄). DFT calculations have been instrumental in understanding the bonding characteristics and molecular geometry of P₂I₄. The molecule typically adopts a centrosymmetric trans structure with a P-P bond length of approximately 2.230 Å in the solid state, although DFT-predicted values can sometimes be shorter (e.g., 2.15 Å). This discrepancy can be attributed to crystal packing effects and electron delocalization in the solid state.

DFT analyses have provided detailed insights into the electronic structure, indicating that P₂I₄ consists of two phosphorus atoms bonded to four iodine atoms, with four sigma bonds formed between phosphorus and iodine. Advanced calculations suggest that the electronic structure involves delocalized bonds across all six atoms rather than distinct p-orbital bonds. The bond angle around each phosphorus atom is approximately 97.5 degrees, contributing to a stable structure with optimal spatial distribution of electron pairs.

Computational studies using DFT have also explored the reactivity of P₂I₄, particularly its role in deoxygenation reactions. For example, DFT analysis has been used to elucidate the atomic-level mechanism of the I₂-induced transformation of white phosphorus (P₄) into phosphorus triiodide (PI₃), with P₂I₄ identified as a key intermediate. This multi-step process involves P-P and I-I bond cleavages and the formation of P-I bonds, often characterized by significant electron transfer.

A comparison of computational methods for calculating phosphorus chemical shift tensors in transition-metal complexes containing phosphine (B1218219), phosphido, and phosphinidene (B88843) ligands demonstrated that B3LYP and ZORA-DFT methods with double-ζ quality basis sets can reproduce experimental ³¹P chemical shift tensor values effectively.

Computational Insights into Reaction Mechanisms Involving this compound

Computational chemistry, particularly quantum chemical calculations and DFT, provides crucial insights into the reaction mechanisms involving this compound (P₂I₄). These methods allow for the construction of potential energy diagrams and the identification of intermediates and transition states, offering a detailed understanding of reaction pathways.

One significant area of study is the mechanism of white phosphorus (P₄) transformation into phosphorus triiodide (PI₃) mediated by di-iodine (I₂), where P₂I₄ acts as a critical intermediate. DFT analysis has revealed a multi-step concerted mechanism involving the cleavage of P-P and I-I bonds and the formation of new P-I bonds. The process can involve halogen bonding interactions and significant electron transfer, leading to the appearance of a six-membered ring intermediate before the final transformation into PI₃.

For example, the transformation can be represented as: P₄ + 4I₂ → 2P₂I₄ P₂I₄ + I₂ → 2PI₃

Computational studies have shown that the initial activation of P₄ requires a barrier of approximately +14.6 kcal/mol, with subsequent steps encountering no significant barriers along the steepest descent to the product. The role of iodine substituents in facilitating the separation of phosphines from diphosphines has also been highlighted through these computational investigations, noting that organo-diphosphine analogues may not undergo similar separations due to high donor power of carbo-substituted phosphorus atoms.

Computational methods are also applied to study the reactivity of P₂I₄ as a deoxygenating agent in organic synthesis. While specific detailed mechanisms for all its deoxygenation reactions are not explicitly detailed in the provided search results, the general application of computational studies to reaction mechanisms involving phosphorus compounds is well-established.

Prediction of Chemical Behavior via Computational Modeling

Computational modeling plays a vital role in predicting the chemical behavior and properties of this compound (P₂I₄) and related phosphorus compounds. By applying various computational methods, researchers can gain insights into molecular structures, electronic properties, and reactivity, which are crucial for understanding and designing new chemical processes.

For P₂I₄, computational studies have predicted its molecular geometry, bond lengths, and bond angles. For instance, the P-P bond length is predicted to be around 2.15 Å by DFT, while experimental crystallographic data show it to be 2.230 Å, with the difference attributed to solid-state effects. The bond angle in P₂I₄ is approximately 97.5 degrees, contributing to its stable structure.

Computational modeling also allows for the prediction of thermodynamic properties, such as heats of formation, which are essential for understanding the stability and energy changes in reactions involving P₂I₄. For example, the standard heat of formation for diphosphorus (B173284) tetraiodide has been reported to be approximately -113.1 ± 5.0 kJ mol⁻¹.

Furthermore, computational methods are used to predict the behavior of P₂I₄ in various reactions. This includes understanding its role as a reducing agent and its interactions with other reagents. For instance, computational studies have shed light on how P₂I₄ is formed as an intermediate in the transformation of white phosphorus to phosphorus triiodide, providing a detailed atomic-level mechanism for this complex reaction. The prediction of reaction barriers and transition states helps in understanding the kinetics and feasibility of reactions involving P₂I₄.

The use of computational modeling extends to predicting spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, which can be compared with experimental data for validation and further structural elucidation.

Table: Key Structural Parameters of this compound (P₂I₄)

| Parameter | Value (Theoretical/Computational) | Value (Experimental) |

| P-P Bond Length | ~2.15 Å | 2.230 Å |

| P-I Bond Length | - | ~0.241 nm (2.41 Å) / 2.472-2.475 Å |

| P-I-P Bond Angle | 97.5° | 97.5° |

| Standard Heat of Formation | - | -113.1 ± 5.0 kJ mol⁻¹ |

Table: Computational Methods and Their Applications to Phosphorus Systems

| Method | Application to Phosphorus Systems | Examples/Details |

| Ab initio Calculations | Atomic and electronic structures, interlayer interactions, band gaps, heats of formation, NMR chemical shifts, reaction mechanisms. | Black phosphorus properties, phosphorus acid derivatives geometry optimization, heats of formation of P-containing molecules, P clustering and diffusion in silicon. |

| Density Functional Theory (DFT) | Electronic structure, reactivity, bond orders, atomic charges, reaction mechanisms, spectroscopic properties (NMR, IR). | P₂I₄ electronic structure and reactivity, white phosphorus transformation to PI₃, ³¹P NMR chemical shifts, vibrational analysis. |

| Molecular Orbital (MO) Analysis | Bonding characteristics, electron distribution, bond orders. | S₂I₄²⁺ and Se₂I₄²⁺ bonding, general insights into delocalized bonds in P₂I₄. |

| Natural Bond Orbital (NBO) Analysis | Bonding, charge distribution. | Used in conjunction with DFT/ab initio for detailed bonding analysis. |

| Valence Bond (VB) Analysis | Complementary approach to MO analysis, insights into bond formation. | Used for S₂I₄²⁺ and Se₂I₄²⁺. |

| RRKM Methods | Reaction kinetics, overall rate coefficients. | Catalytic recombination reactions of phosphorus-containing species. |

Synthetic Applications of Phosphonous Diiodide in Organic Chemistry and Materials Science

Phosphonous Diiodide as a Key Reagent in Synthetic Transformations

Diphosphorus (B173284) tetraiodide is a powerful deoxygenating agent, a property that drives many of its synthetic applications. wikipedia.org It is effectively used in the deprotection of acetals and ketals to regenerate the corresponding aldehydes and ketones. wikipedia.org Furthermore, P₂I₄ facilitates the conversion of epoxides into alkenes and can transform aldoximes into nitriles. wikipedia.org

Its utility extends to the direct conversion of alcohols into alkyl iodides, offering an alternative to other iodinating agents. exaly.com A notable application is the Kuhn–Winterstein reaction, where P₂I₄ is employed to convert glycols into trans-alkenes, a reaction that has been historically significant in the synthesis of polyene chromophores. wikipedia.org The compound is also capable of cyclizing 2-aminoalcohols to form aziridines and converting α,β-unsaturated carboxylic acids into their corresponding α,β-unsaturated bromides. wikipedia.org

Table 1: Selected Synthetic Transformations Using this compound (P₂I₄)

| Starting Material | Product | Transformation Type |

|---|---|---|

| Acetals/Ketals | Aldehydes/Ketones | Deprotection/Deoxygenation wikipedia.org |

| Epoxides | Alkenes | Deoxygenation wikipedia.org |

| Aldoximes | Nitriles | Dehydration/Conversion wikipedia.org |

| Glycols | trans-Alkenes | Deoxygenation (Kuhn-Winterstein) wikipedia.org |

| Alcohols | Alkyl Iodides | Iodination exaly.com |

| 2-Aminoalcohols | Aziridines | Cyclization wikipedia.org |

| α,β-Unsaturated Carboxylic Acids | α,β-Unsaturated Bromides | Halogenation/Conversion wikipedia.org |

Role in the Synthesis of Organophosphorus Compounds

While widely recognized for its role as a reagent in general organic synthesis, this compound also serves as a precursor in the formation of various organophosphorus compounds. Organophosphorus compounds are a critical class of molecules with widespread applications in catalysis, materials science, and medicinal chemistry. d-nb.infonih.gov

The reactivity of the P-I bonds in P₂I₄ allows for its use in constructing molecules with new phosphorus-element bonds. For instance, P₂I₄ reacts with elemental sulfur in an oxidation reaction to yield P₂S₂I₄, a compound that notably retains the original P-P bond from the starting material. wikipedia.org In reactions with elemental phosphorus and water, P₂I₄ is a key component in the synthesis of phosphonium (B103445) iodide (PH₄I). wikipedia.org Although direct, high-yield methods for creating phosphorus-carbon (P-C) bonds starting from P₂I₄ are not as extensively documented as its other uses, its role as a foundational phosphorus-containing building block is clear. The synthesis of more complex organophosphorus structures often proceeds through more stable and selective intermediates, which can be derived from primary phosphorus sources like P₂I₄.

Mechanistic Studies of P-C Bond Formation Involving P₂I₄ or its Intermediates

Detailed mechanistic studies focusing specifically on P-C bond formation directly involving P₂I₄ are not abundant in the literature. However, its role has been proposed in certain catalytic cycles. For example, in the classic 'hydriodic acid-red phosphorus' (HI/P) reducing system, a proposed mechanism involves the oxidation of red phosphorus by iodine to form diphosphorus tetraiodide (P₂I₄) in situ. This intermediate then decomposes in the presence of water, contributing to the regenerative cycle of the reducing agents.

While direct mechanisms are scarce, the formation of P-C bonds can be understood through broader, well-established principles in organophosphorus chemistry, such as homolytic substitution and metal-catalyzed cross-coupling. d-nb.infonih.gov Homolytic substitution, for instance, involves the reaction of a carbon-centered radical with a phosphorus compound. d-nb.info Reagents with weak P-heteroatom bonds are typically used, and while P₂I₄ fits this description, specific studies detailing its radical P-C bond-forming reactions are limited. d-nb.info Metal-catalyzed pathways, often involving oxidative addition of a P-H bond to a metal center, represent another major strategy for P-C bond formation, though these typically employ phosphines, phosphinates, or phosphine (B1218219) oxides rather than P₂I₄ directly. nih.govbeilstein-journals.org

Catalytic Roles and Ligand Design with this compound Derivatives

Beyond its stoichiometric use, P₂I₄ and its derivatives exhibit important catalytic properties and have potential, though challenging, roles in ligand design.

Design and Synthesis of P₂I₄-Derived Ligands for Homogeneous Catalysis

The direct synthesis of well-defined phosphine ligands for homogeneous catalysis using P₂I₄ as a starting material is not a common or well-documented strategy. The high reactivity of P₂I₄ often leads to the formation of complex mixtures when reacted with organometallic precursors, making the isolation of specific, stable ligand structures challenging.

Standard methods for synthesizing phosphine ligands, which are crucial in organometallic catalysis, typically rely on more controlled reactions. sigmaaldrich.com These include the reaction of organometallic reagents (like Grignard or organolithium compounds) with halophosphines (e.g., chlorodiphenylphosphine) or the reaction of metal phosphides with organic halides. beilstein-journals.orgbeilstein-journals.org These established routes offer greater selectivity and yield for producing the diverse array of phosphine ligands required for modern catalysis. sigmaaldrich.comsioc-journal.cn The difficulty in controlling the reactivity of P₂I₄ has limited its application as a direct precursor in the rational design of ligands for homogeneous catalysis.

Catalytic Activity and Selectivity in Organophosphorus-Mediated Reactions

Despite the challenges in using it for ligand synthesis, this compound itself has been successfully employed as an efficient catalyst in certain organic transformations. A notable example is its use in catalyzing the condensation reaction between ortho-substituted anilines (containing –NH₂, –SH, or –OH groups) and various aromatic acids. researchgate.net This process yields important heterocyclic structures, including benzimidazoles, benzothiazoles, and benzoxazoles, in excellent yields. researchgate.net

The P₂I₄-catalyzed approach offers several advantages, including mild reaction conditions and a broad substrate scope, making it an attractive one-pot strategy for synthesizing these three classes of 1,3-benzazoles. researchgate.net

Table 2: P₂I₄-Catalyzed Synthesis of 2-Aryl-1,3-Benzazoles

| o-Substituted Aniline | Aromatic Acid | Product Type | Yield |

|---|---|---|---|

| o-Aminophenol | Benzoic Acid | 2-Phenylbenzoxazole | High researchgate.net |

| o-Aminothiophenol | 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)benzothiazole | High researchgate.net |

| o-Phenylenediamine | 4-Methylbenzoic Acid | 2-(p-Tolyl)benzimidazole | High researchgate.net |

| o-Aminophenol | 2-Naphthoic Acid | 2-(Naphthalen-2-yl)benzoxazole | High researchgate.net |

Table based on the broad substrate scope reported for the P₂I₄ catalyzed reaction. Yields are generally reported as "excellent". researchgate.net

This catalytic role demonstrates the ability of P₂I₄ to activate functional groups and facilitate complex bond-forming cascades, expanding its utility beyond that of a simple stoichiometric reagent.

Future Research Trajectories for Phosphonous Diiodide Chemistry

Advancements in Stereoselective Synthetic Methodologies

The development of stereoselective synthetic methodologies involving P2I4 represents a significant future research trajectory. While P2I4 is recognized as a versatile reagent in organic synthesis, its application in controlling the stereochemical outcome of reactions, particularly for creating chiral phosphorus centers or inducing asymmetry in other molecular transformations, remains largely underexplored. The challenge of achieving enantioselective synthesis is a critical aspect of modern asymmetric synthesis. scispace.comchemistrydocs.comunimi.it Future studies could focus on:

Chiral P2I4 derivatives: Synthesizing P2I4 derivatives incorporating chiral ligands or auxiliaries to enable asymmetric induction in P2I4-mediated reactions. This could lead to the formation of enantiomerically enriched phosphorus-containing compounds, which are valuable in catalysis and medicinal chemistry.

Diastereoselective transformations: Investigating the ability of P2I4 to facilitate diastereoselective reactions, where the relative stereochemistry of multiple chiral centers is controlled. This could involve reactions with chiral substrates or the development of new reaction cascades that leverage the unique geometry or electronic properties of P2I4.

Mechanistic understanding of stereocontrol: Employing detailed mechanistic studies, potentially combining experimental and computational approaches, to understand how stereoselectivity could be achieved or enhanced in P2I4-involved reactions. This would involve identifying and characterizing stereodetermining transition states.

Exploration of Novel Reaction Pathways and Catalytic Cycles

Expanding beyond its established roles, the exploration of novel reaction pathways and catalytic cycles for P2I4 holds considerable promise. P2I4 has been utilized as a catalyst in cyclocondensation reactions, such as the synthesis of 2-aryl-1,3-benzazoles. researchgate.netasianpubs.org Furthermore, detailed mechanistic insights into its transformations, such as the I2-induced conversion of white phosphorus into PI3, have been elucidated through computational studies, highlighting the specific role of iodine substituents. chemrxiv.org Future research will aim to:

Uncover new reactivity patterns: Investigate P2I4's potential in activating challenging bonds (e.g., C-H, C-C, or other P-X bonds) or in facilitating transformations that are currently difficult to achieve with existing reagents. This could involve exploring its behavior under different reaction conditions (e.g., photoredox, electrochemical, or flow chemistry).

Develop P2I4-catalyzed processes: Design and optimize new catalytic cycles where P2I4 acts as a true catalyst or a pre-catalyst, rather than a stoichiometric reagent. This would significantly enhance its sustainability and applicability in industrial settings. Research could focus on transition metal-mediated processes where P2I4 plays a key role in phosphorus functionalization. asianpubs.org

Cascade and multicomponent reactions: Explore the integration of P2I4 into complex cascade or multicomponent reactions, where its unique properties can drive the formation of highly intricate molecular architectures in a single pot.

Integration of Advanced Analytical Techniques for Real-time Monitoring

The integration of advanced analytical techniques for real-time monitoring is crucial for gaining deeper insights into P2I4 chemistry. Techniques like 31P NMR spectroscopy are already employed for monitoring reactions involving phosphenium ions and P2I4. dur.ac.uk The ability to observe reactions in situ and in real-time provides critical information for understanding mechanisms, identifying transient intermediates, and optimizing reaction conditions. nih.govspectroscopyonline.commt.com Key areas for future research include:

In-situ spectroscopic methods: Wider adoption and development of in-situ techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and advanced NMR methods (e.g., hyperpolarized NMR) to monitor P2I4 reactions in real-time. This would allow for the direct observation of bond formation and cleavage, as well as the detection of short-lived intermediates.

** hyphenated techniques:** Combining chromatographic methods (e.g., HPLC) with mass spectrometry (LC-MS/MS) for online analysis of reaction mixtures, providing comprehensive information on product formation, byproduct generation, and impurity profiles.

Process Analytical Technology (PAT) for P2I4 synthesis and reactions: Implementing PAT tools for continuous monitoring and control of P2I4 synthesis and its subsequent reactions, ensuring consistent product quality and optimizing process efficiency, especially in continuous flow systems.

High-Throughput Computational Screening and Design in P2I4 Chemistry

High-throughput computational screening and design offer a powerful avenue to accelerate the discovery and optimization of P2I4 chemistry. Computational chemistry, particularly density functional theory (DFT), has already proven invaluable in elucidating reaction mechanisms for phosphorus compounds. chemrxiv.orgresearchgate.netnih.govresearchgate.netescholarship.orgcam.ac.ukdiva-portal.org Future research will leverage these tools to:

Predict novel P2I4 reactivity: Utilize computational methods to predict new reaction pathways, identify optimal reaction conditions, and screen potential substrates for P2I4-mediated or P2I4-catalyzed transformations. This can involve exploring energy landscapes and transition states for various reaction types.

Design P2I4-based catalysts and reagents: Employ computational design principles to develop new P2I4 derivatives or P2I4-containing catalytic systems with enhanced activity, selectivity, or stability. This could involve modifying the electronic or steric properties of P2I4 through substitution or coordination.

High-throughput virtual screening: Apply high-throughput virtual screening techniques to large databases of molecules to identify potential reactants or co-catalysts that interact favorably with P2I4, thereby expanding its synthetic scope. This approach, widely used in drug discovery and materials science, can significantly reduce experimental effort. researchgate.netaip.orgresearchgate.netfrontiersin.orgacs.org

Machine learning in P2I4 chemistry: Integrate machine learning algorithms with computational chemistry to predict reaction outcomes, optimize reaction parameters, and discover structure-activity relationships for P2I4 compounds.

By pursuing these research trajectories, the scientific community can unlock the full potential of diphosphorus (B173284) tetraiodide, leading to new synthetic methodologies, deeper mechanistic understanding, and innovative applications in various fields of chemistry.

Q & A

Q. What are the standard methods for synthesizing phosphonous diiodide (HPI₂) in laboratory settings, and how can purity be ensured?

Synthesis typically involves direct reaction of phosphorus precursors with iodine under inert conditions. Key steps include:

- Controlled stoichiometry : Adjust molar ratios to minimize byproducts (e.g., excess phosphorus to avoid PI₃ formation).

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis or oxidation .

- Characterization : Employ NMR (³¹P), FT-IR, and elemental analysis to confirm purity. For hygroscopic compounds like HPI₂, moisture-free X-ray diffraction (XRD) is critical .

Q. How can researchers experimentally determine the thermal stability of this compound?

Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5°C/min in N₂). Monitor decomposition products via mass spectrometry (MS) coupled with TGA. Compare results with computational thermochemical models (e.g., DFT calculations) to validate stability thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- ³¹P NMR : Identifies phosphorus environments (δ ~0–50 ppm for P(III) species).

- Raman spectroscopy : Detects P-I stretching modes (200–400 cm⁻¹).

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming molecular geometry. Ensure low-temperature data collection to mitigate radiation damage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological cross-validation : Replicate experiments using identical conditions (solvent, temperature, instrumentation).

- Error analysis : Quantify uncertainties in peak assignments (e.g., overlapping signals in NMR) using deconvolution software.

- Collaborative verification : Share raw data (e.g., crystallographic .cif files) via repositories to enable peer validation .

Q. What strategies optimize this compound’s reactivity in catalytic applications without compromising stability?

- Ligand design : Introduce sterically hindered substituents to modulate electron density at phosphorus.

- In situ monitoring : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates.

- Computational modeling : Predict reactive pathways via DFT to guide experimental adjustments (e.g., solvent polarity effects) .

Q. How should researchers design experiments to investigate this compound’s role in phosphorus-nitrogen bond formation?

- Mechanistic studies : Employ isotopic labeling (¹⁵N or ²H) to trace bond-breaking/formation kinetics.

- Kinetic profiling : Use variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡).

- Comparative analysis : Test analogous compounds (e.g., PH₂Cl vs. HPI₂) to isolate electronic vs. steric effects .

Data Management and Reproducibility

Q. What are best practices for documenting and sharing this compound research data?

- Structured metadata : Include synthesis conditions (temperature, solvent), instrument calibration details, and raw data files (e.g., .jdx for spectra).

- Supporting information : Provide crystallographic data, spectral overlays, and error margins in supplementary files, hyperlinked to the main text .

Q. How can computational studies complement experimental research on this compound?

- Multi-scale modeling : Combine molecular dynamics (MD) for bulk behavior with quantum mechanics (QM) for electronic structure insights.

- Validation : Benchmark computational results against experimental XRD or spectroscopy data to refine force fields/basis sets .

Conflict Resolution and Innovation

Q. What methodologies address discrepancies in reported reaction yields for this compound-mediated syntheses?

Q. How can researchers explore novel applications of this compound in emerging fields (e.g., materials science)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.